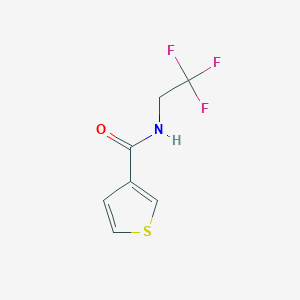

N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NOS/c8-7(9,10)4-11-6(12)5-1-2-13-3-5/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRPUQOAFMWHNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide typically involves the reaction of thiophene-3-carboxylic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃-THF) are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Thiophene sulfoxides or thiophene sulfones.

Reduction: N-(2,2,2-trifluoroethyl)thiophene-3-amine.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity

One of the prominent applications of N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide is in the development of antimycobacterial agents. Research indicates that thiophene derivatives exhibit significant inhibitory activity against Mycobacterium tuberculosis. For instance, compounds with a thiophene core have been designed to inhibit the DprE1 enzyme, which is crucial for the survival of the bacterium. A study highlighted the efficacy of a related thiophene compound (297F), which demonstrated potent DprE1 inhibition with an IC50 value of 0.1 μg/mL and good antimycobacterial activity with a minimum inhibitory concentration (MIC) of 0.24 μg/mL .

Table 1: Antimycobacterial Activity of Thiophene Derivatives

| Compound | DprE1 IC50 (μg/mL) | MIC (μg/mL) | Selectivity Index |

|---|---|---|---|

| 297F | 0.1 | 0.24 | 15 |

| 25a | Not specified | <0.1 | Not specified |

Cancer Treatment

This compound has also been investigated for its potential anti-cancer properties. The trifluoroethyl group enhances the compound's lipophilicity and bioavailability, making it a candidate for further development in cancer therapeutics. Research into structurally similar compounds has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique trifluoromethyl group can confer advantageous properties to biologically relevant molecules. For example, recent studies have employed metallaphotoredox catalysis to create diverse N-trifluoroalkyl anilines from simpler precursors, highlighting the utility of trifluoromethylated compounds in modular synthesis strategies .

Table 2: Synthetic Applications of this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Coupling with Nitroarenes | Iridium catalysis | 87-95 |

| Formation of Anilines | Multicomponent amination | Variable |

Material Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for creating fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are particularly useful in coatings and membranes where durability is critical.

Case Studies

Case Study 1: Antitubercular Activity Evaluation

A series of thiophene-based compounds were synthesized and evaluated for their antitubercular activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The study utilized a microplate Alamar Blue assay to determine MIC values and assessed cytotoxicity against human cell lines . The results indicated that modifications to the thiophene structure significantly impacted biological activity.

Case Study 2: Synthesis of Trifluoromethylated Anilines

In another study focusing on synthetic applications, researchers successfully synthesized a range of N-trifluoroalkyl anilines via a modular approach using this compound as a key intermediate. The resulting compounds exhibited enhanced physicochemical properties suitable for drug discovery .

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Fluorine Positioning: The trifluoroethyl group in the target compound directly modifies the amide nitrogen, enhancing electron-withdrawing effects and steric bulk compared to aryl-substituted analogs (e.g., 3-trifluoromethylphenyl in ). This positioning may influence conformational stability and protein-binding interactions .

Biological Activity: Non-fluorinated analogs (I and II) demonstrate broad-spectrum antibacterial and antifungal activities, suggesting that the thiophene-carboxamide core is pharmacologically active . The absence of fluorine in these compounds may correlate with reduced metabolic stability compared to fluorinated derivatives .

Synthetic Accessibility :

- The trifluoroethyl group is typically introduced via nucleophilic substitution or coupling reactions using reagents like 2,2,2-trifluoroethyl iodide or copper-catalyzed methods, as seen in related trifluoroethylation protocols . In contrast, aryl-substituted analogs (e.g., ) often employ Ullmann or Buchwald-Hartwig couplings for aryl-amide bond formation.

Physicochemical and Pharmacokinetic Properties

Fluorine’s impact on the target compound is multifaceted:

- Metabolic Stability : Fluorine’s inductive effects reduce oxidative metabolism at the ethyl chain, extending half-life relative to ethyl or methyl substituents .

- Conformational Effects : The trifluoroethyl group may enforce specific conformations via steric or stereoelectronic effects, optimizing binding to target proteins .

Case Study: Trifluoroethyl vs. Trifluoromethylphenyl Substituents

Comparing the target compound with 2-amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide :

- Electronic Effects : The trifluoromethyl group on the aryl ring withdraws electron density via resonance, whereas the trifluoroethyl group exerts inductive effects only. This distinction may alter charge distribution in the carboxamide moiety.

Biological Activity

N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide is a synthetic compound characterized by its unique trifluoroethyl substitution and thiophene ring structure. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in the context of drug development and biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 225.19 g/mol. The structural components include:

- Thiophene Ring : A five-membered aromatic ring containing sulfur.

- Trifluoroethyl Group : Enhances lipophilicity and biological membrane penetration.

- Amino and Carboxamide Groups : Facilitate binding to proteins and enzymes.

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. For instance, studies have shown that similar thiophene derivatives can inhibit DprE1, an enzyme critical for the survival of Mycobacterium tuberculosis .

- Protein Binding : The amino and carboxamide groups enhance binding affinity to proteins, which may alter their function or stability.

- Lipophilicity : The trifluoroethyl group increases the compound's ability to penetrate lipid membranes, facilitating cellular uptake and interaction with intracellular targets.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of thiophene derivatives similar to this compound. For example:

- DprE1 Inhibition : Compounds structurally related to this carboxamide have demonstrated potent inhibition of DprE1 with IC50 values as low as 0.1 μg/mL and good antimycobacterial activity (MIC = 0.24 μg/mL) .

Antibacterial and Antifungal Activities

Thiophene derivatives have also been reported to exhibit significant antibacterial and antifungal activities:

- A study indicated that certain thiophene-3-carboxamide derivatives showed promising antibacterial effects against both drug-susceptible and drug-resistant strains of bacteria .

Interaction with Biological Macromolecules

Research indicates that this compound can interact with various biological macromolecules:

- Protein Interactions : It may bind to proteins involved in critical cellular processes, influencing their activity and potentially leading to therapeutic effects.

- Nucleic Acid Interactions : Similar compounds have been shown to interact with nucleic acids, which is crucial for understanding their mechanisms in biological systems.

Study 1: DprE1 Inhibitors

In a study focused on developing new antimycobacterial agents based on thiophene structures, researchers synthesized a series of compounds that included this compound analogs. These compounds were evaluated for their ability to inhibit DprE1 and showed significant bactericidal activity in murine models of tuberculosis .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to optimize the biological activity of thiophene derivatives against M. tuberculosis. Variations in substituents around the thiophene core were explored to enhance potency and selectivity against bacterial targets while minimizing cytotoxicity.

Q & A

Q. What are the established synthetic routes for N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with functionalization of the thiophene ring followed by coupling with the trifluoroethylamine moiety. Key steps include:

- Thiophene-3-carboxylic acid activation : Use of coupling agents like EDCl/HOBt in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere .

- Amide bond formation : Reaction with 2,2,2-trifluoroethylamine in the presence of triethylamine (TEA) as a base at 0–25°C for 12–24 hours .

- Purification : Reverse-phase HPLC (methanol/water gradient) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Optimization strategies: - Temperature control : Lower temperatures reduce side reactions during amide coupling .

- Catalyst selection : TEA or pyridine enhances reaction efficiency by scavenging HCl .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the thiophene ring and trifluoroethyl group. Key signals include:

- Thiophene protons (δ 7.2–7.8 ppm) and carboxamide NH (δ 8.1–8.5 ppm) .

- CF3 group (19F NMR: δ -60 to -70 ppm) .

- IR spectroscopy : Identify C=O (1650–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic patterns .

- X-ray crystallography : Resolve stereoelectronic effects of the trifluoroethyl group on molecular conformation .

Q. What preliminary biological activities have been reported for this compound, and what assay methodologies are commonly employed?

- Methodological Answer :

- Enzyme inhibition assays : Fluorometric or colorimetric assays (e.g., kinase or protease inhibition) using recombinant enzymes. IC50 values are determined via dose-response curves .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure anti-proliferative effects .

- ADME profiling :

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Metabolic stability : Incubation with liver microsomes and LC-MS/MS analysis of metabolites .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer :

- Purity verification : Use HPLC-UV/ELSD (>95% purity) to rule out batch variability .

- Assay standardization :

- Control for buffer composition (e.g., DMSO concentration ≤1%) .

- Replicate experiments with positive controls (e.g., staurosporine for kinase assays) .

- Structural confirmation : Re-examine NMR and HRMS data to detect synthetic byproducts or degradation .

Q. What computational modeling approaches are recommended to predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Glide) :

- Use crystal structures of target proteins (e.g., kinases) from the PDB. The trifluoroethyl group’s stereoelectronic effects enhance hydrophobic interactions .

- Molecular dynamics (MD) simulations (GROMACS) :

- Simulate ligand-protein complexes for 100 ns to assess binding stability .

- QSAR modeling : Correlate substituent effects (e.g., thiophene vs. furan) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies can be employed to modify the thiophene or trifluoroethyl moieties to enhance pharmacokinetic properties without compromising bioactivity?

- Methodological Answer :

- Thiophene modifications :

- Introduce electron-withdrawing groups (e.g., Cl, NO2) at position 5 to improve metabolic stability .

- Trifluoroethyl replacements :

- Test 2,2-difluoroethyl or pentafluoropropyl groups to balance lipophilicity and solubility .

- Prodrug design : Mask the carboxamide as an ester for enhanced oral bioavailability .

Q. How can researchers design experiments to elucidate the metabolic pathways and stability of this compound under physiological conditions?

- Methodological Answer :

- In vitro metabolism :

- Incubate with human liver microsomes (HLMs) and identify Phase I/II metabolites via LC-HRMS .

- Isotopic labeling : Synthesize 14C-labeled compound for tracking metabolite distribution in rodent models .

- CYP450 inhibition assays : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.